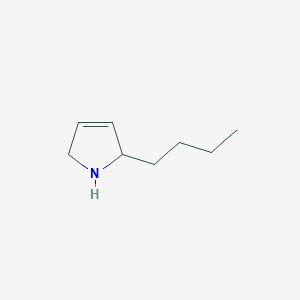

2-Butyl-2,5-dihydro-1H-pyrrole

Description

Significance of the Pyrrole (B145914) and Dihydropyrrole Core in Organic Chemistry.nih.govsemanticscholar.org

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic chemistry. wikipedia.org Its unique electronic properties and ability to participate in a variety of chemical reactions have made it a critical structural motif in numerous natural products and synthetic compounds. nih.gov Dihydropyrroles, as partially saturated analogues of pyrrole, retain the key nitrogen-containing five-membered ring but with altered electronic and conformational characteristics that open up different avenues for chemical exploration and application.

Historical Perspectives on Heterocyclic Compound Research.numberanalytics.comwikipedia.org

The study of heterocyclic chemistry dates back to the 19th century, running parallel to the development of organic chemistry itself. wikipedia.org Key milestones include the isolation of alloxan (B1665706) from uric acid by Brugnatelli in 1818 and the synthesis of furfural (B47365) from starch by Dobereiner in 1832. wikipedia.orgrdd.edu.iqresearchgate.net A pivotal moment for pyrrole chemistry was in 1834, when Runge obtained what he termed "fiery oil," later identified as pyrrole, through the dry distillation of bones. wikipedia.orgrdd.edu.iqresearchgate.net Early applications of heterocyclic compounds were largely in the dye industry, with compounds like indigo, a nitrogen-containing heterocycle, being used for its vibrant color. numberanalytics.com The elucidation of the true structures of these compounds was a gradual process, aided by the development of modern analytical techniques. numberanalytics.com

Contemporary Relevance of Unsaturated Nitrogen Heterocycles.msesupplies.comnih.gov

Unsaturated nitrogen heterocycles are of immense importance in contemporary science, particularly in medicinal chemistry and materials science. troindia.inresearchgate.net A significant percentage of FDA-approved drugs, estimated to be around 59-60%, contain nitrogen heterocycles, highlighting their role in drug design and development. wikipedia.orgmsesupplies.comnih.gov These structures are often considered key pharmacophores, mimicking the activity of natural molecules in biological systems. researchgate.net Pyrrole and its derivatives, for instance, are being investigated for a range of biological activities. researchgate.net Beyond pharmaceuticals, these heterocycles are integral to the development of new materials, including organic dyes, catalysts, and polymers. nih.govresearchgate.netsmolecule.com

Structural Features and Stereochemical Considerations of 2-Butyl-2,5-dihydro-1H-pyrrole.smolecule.com

This compound is a heterocyclic organic compound with the molecular formula C₈H₁₅N. smolecule.com It belongs to the dihydropyrrole family and is characterized by a five-membered ring containing one nitrogen atom and a double bond. smolecule.com A key feature of this specific molecule is the presence of a butyl group attached to the second carbon atom of the ring, which significantly influences its chemical properties. smolecule.com

| Property | Value |

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCCC1CC=CN1 |

Regiochemical Aspects of Substitution on the Dihydropyrrole Ring.libretexts.org

The substitution pattern on the dihydropyrrole ring is a critical determinant of its reactivity and potential applications. In the case of this compound, the butyl group is located at the C2 position. The regiochemistry of reactions involving the dihydropyrrole ring, such as electrophilic additions or cycloadditions, is influenced by the electronic nature of the substituents and the reaction conditions. For instance, in electrophilic aromatic substitution on pyrrole itself, substitution typically occurs at the 2 and 5 positions. semanticscholar.org While 2,5-dihydro-1H-pyrrole is not aromatic, the position of the double bond and the nature of the substituent at C2 will direct further functionalization. Research on related systems has shown that subtle changes in protecting groups on the nitrogen atom can lead to different regiochemical outcomes in reactions like hydroalkylation. researchgate.net

Overview of Research Trajectories for Specific Dihydropyrrole Derivatives

Research into dihydropyrrole derivatives is diverse, with a significant focus on their synthesis and potential applications. Various synthetic methods have been developed to produce highly functionalized 2,5-dihydropyrrole derivatives, often with high yields and stereoselectivity. acs.orgrsc.orgthieme-connect.comorganic-chemistry.org These methods include [3+2] annulation reactions, ring-closing metathesis, and phosphine-promoted condensations. acs.orgrsc.orgorganic-chemistry.org

The resulting dihydropyrrole derivatives are often viewed as valuable intermediates for the synthesis of more complex molecules. bohrium.com For instance, they can be oxidized to form the corresponding pyrrole derivatives. thieme-connect.comorganic-chemistry.org Furthermore, their potential biological activities are a major driver of research, with studies exploring their use as antimicrobial and anticancer agents, as well as their potential in treating neurological disorders. smolecule.combohrium.comdntb.gov.ua The ability to synthesize specific stereoisomers of dihydropyrrole derivatives is crucial, as the biological activity of chiral molecules can be highly dependent on their absolute configuration. acs.org

| Research Area | Focus | Key Findings |

| Synthesis | Development of efficient and stereoselective methods for preparing functionalized 2,5-dihydropyrroles. | Methods like [3+2] annulation and ring-closing metathesis have proven effective. acs.orgrsc.org |

| Intermediates | Use of dihydropyrroles as building blocks for more complex molecules. | Dihydropyrroles can be readily converted to other heterocyclic systems, such as pyrroles. thieme-connect.comorganic-chemistry.org |

| Biological Activity | Investigation of the therapeutic potential of dihydropyrrole derivatives. | Some derivatives have shown promise as antimicrobial and anticancer agents. smolecule.combohrium.comdntb.gov.ua |

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-2,5-dihydro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-3-5-8-6-4-7-9-8/h4,6,8-9H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNHZXVXPGOQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C=CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Butyl 2,5 Dihydro 1h Pyrrole and Its Analogues

De Novo Ring-Forming Strategies to the Dihydropyrrole Core

De novo synthesis, the construction of the heterocyclic ring from acyclic precursors, represents the most versatile approach to 2,5-dihydro-1H-pyrroles. These strategies allow for the introduction of various substituents and control over stereochemistry, which is crucial for creating structurally diverse and complex molecules.

The formation of the 2,5-dihydro-1H-pyrrole ring is typically achieved through intramolecular or intermolecular cyclization reactions. These methods involve the strategic formation of one or more carbon-nitrogen or carbon-carbon bonds to construct the five-membered ring.

Transition metal catalysis offers powerful and efficient pathways for the synthesis of dihydropyrroles, often proceeding under mild conditions with high selectivity. rsc.org A variety of metals, including palladium, gold, rhodium, and copper, have been employed to catalyze these ring-forming reactions.

Palladium-catalyzed reactions are prominent in this field. For instance, the domino Narasaka-Heck reaction followed by direct arene C–H alkylation can produce 2,5,5-trisubstituted dihydropyrroles. rsc.org Another palladium-catalyzed approach involves an unprecedented 1,5-addition/N-1,4-addition cascade reaction, which constructs polysubstituted dihydropyrrole skeletons in high yield and with excellent diastereoselectivity (>20:1). nih.gov

Gold catalysis is also effective, particularly for the cycloisomerization of aryl-substituted alkynyl-containing amino acids. rsc.org This transformation proceeds via a Au(III)-catalyzed 5-endo-dig N-cyclization, providing good to excellent yields depending on the electronic nature of the substituents on the aryl ring. rsc.org Rhodium(III) has been used to catalyze the intramolecular cyclization of ynamides with propargyl esters, providing access to 2,5-dihydropyrroles. researchgate.net Copper catalysts, often in combination with specific ligands, are utilized in asymmetric 1,3-dipolar cycloadditions of azomethine ylides to form the pyrrolidine (B122466) ring, which can then be oxidized to a dihydropyrrole. acs.org

Table 1: Examples of Metal-Catalyzed Syntheses of Dihydropyrrole Derivatives

| Catalyst/Metal | Reaction Type | Starting Materials | Key Features |

| Palladium | Narasaka–Heck/C–H Alkylation | Oxime esters, 1,2-disubstituted alkenes | Forms two new bonds and a quaternary center. rsc.org |

| Palladium Hydride | 1,5-Addition/N-1,4-Addition | Not specified | High yield and >20:1 diastereoselectivity. nih.gov |

| Gold(III) Chloride | 5-endo-dig N-cyclization | Aryl-substituted alkynyl amino acids | Superior catalyst providing broad scope and good yields. rsc.org |

| Rhodium(III) | Intramolecular Cyclization | Ynamides, Propargyl esters | Atom-economic construction of dihydropyrroles. researchgate.net |

| Copper(I)/Fesulphos | 1,3-Dipolar Cycloaddition | Iminoesters, Maleimides | Precursor to axially chiral 2-arylpyrroles. acs.org |

In line with the principles of green chemistry, organocatalytic and metal-free synthetic methods have gained significant traction. nih.gov These approaches avoid the use of potentially toxic and expensive heavy metals.

Organocatalytic 1,3-dipolar cycloadditions using azomethine ylides are a powerful tool for building the dihydropyrrole skeleton. rsc.org For example, α-arylglycine esters can serve as azomethine precursors in reactions catalyzed by organic molecules like cinchona alkaloids, leading to highly functionalized and optically active 2,3-dihydropyrroles. nih.gov N-Heterocyclic carbenes (NHCs) have also been used to catalyze (3 + 3) cycloadditions to construct N–N axially chiral pyrroles and indoles. nih.govbohrium.com

Metal-free protocols include base-mediated cyclizations. An efficient method for synthesizing highly substituted 2,5-dihydropyrroles involves the K2CO3-mediated intramolecular carbocyclization of Ugi-propargyl adducts. cbijournal.com This reaction proceeds through a 5-endo-dig cyclization mechanism initiated by the deprotonation of an acidic C-H bond. cbijournal.com Another convenient, transition-metal-free method is a sequential Ugi–Smiles/5-endo-dig Conia–ene cyclization, which yields a broad range of 2,5-dihydropyrrole derivatives under mild conditions. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for generating molecular diversity and complexity from simple starting materials. bohrium.com They are characterized by high atom economy and are well-suited for creating libraries of compounds for biological screening. bohrium.com

Several MCRs have been developed for the synthesis of dihydropyrrole derivatives. A green and atom-economical synthesis of functionalized 2-pyrrolines (2,3-dihydropyrroles) has been achieved through a multi-component tandem [2 + 2 + 1] annulation reaction of an aldehyde, glycine (B1666218) ester hydrochloride, and benzoylacetonitrile. rsc.org Four-component reactions involving amines, dialkyl acetylenedicarboxylates, and formaldehyde (B43269) have been used to synthesize dihydropyrrol-2-one derivatives. researchgate.net The Ugi four-component reaction (Ugi-4CR) is another powerful tool, producing adducts that can undergo subsequent cyclization to form the dihydropyrrole ring. cbijournal.com These reactions offer a straightforward and flexible route to highly functionalized dihydropyrroles. cbijournal.comnih.gov

The synthesis of chiral dihydropyrroles in an enantiomerically pure form is of paramount importance, as the biological activity of molecules is often dependent on their stereochemistry. Significant progress has been made in developing stereoselective and enantioselective methods to control the three-dimensional structure of the dihydropyrrole products.

Enantioselective protocols have been established using various catalytic systems. For instance, a palladium hydride-catalyzed cascade reaction has been developed to provide novel access to enantioenriched dihydropyrroles. nih.gov Organocatalysis has also proven effective; catalytic asymmetric 1,3-dipolar cycloadditions can create multiple chiral centers, including quaternary stereocenters, with high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). rsc.org Furthermore, oxidative N-heterocyclic carbene (NHC) catalysis enables the synthesis of structurally diverse N–N axially chiral pyrroles and indoles with excellent enantioselectivities. nih.govbohrium.com

Controlling stereoselectivity can be achieved by using either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.orgsigmaaldrich.com

Chiral auxiliaries such as oxazolidinones, popularized by David Evans, can be attached to a substrate to direct reactions like alkylations and aldol (B89426) additions. After the desired stereocenter is set, the auxiliary is cleaved. researchgate.net Similarly, chiral sulfinamides have been used as auxiliaries in the asymmetric synthesis of N-heterocycles. researchgate.net

Catalyst-controlled methods rely on a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Dirhodium tetracarboxylate-based catalysts are highly effective in this regard. For example, the reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole catalyzed by Rh₂(S-PTAD)₄ results in highly enantio- and diastereoselective C–H functionalization. nih.gov This method can achieve high yields with excellent diastereomeric ratios (>20:1 d.r.) and enantioselectivity (97% ee) using low catalyst loadings. nih.gov Similarly, a Cu(I) complex with a chiral Fesulphos ligand has been used to catalyze a highly enantioselective 1,3-dipolar cycloaddition, which serves as a key step in an effective central-to-axial chirality transfer process to produce axially chiral pyrroles. acs.org

Table 2: Comparison of Chiral Control Strategies

| Strategy | Description | Example | Advantages |

| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to direct stereochemistry. wikipedia.org | Evans' oxazolidinones used in alkylation reactions. researchgate.net | High stereoselectivity, predictable outcomes. researchgate.net |

| Chiral Catalyst | An enantiomerically pure catalyst creates a chiral environment for the reaction. | Rh₂(S-PTAD)₄ for asymmetric C-H functionalization. nih.gov | Low catalyst loading required, high turnover. nih.gov |

Stereoselective and Enantioselective Synthesis of Chiral Dihydropyrroles

Diastereoselective Control in Dihydropyrrole Synthesis

Achieving control over the spatial arrangement of atoms is a critical aspect of modern organic synthesis, particularly when creating chiral centers. In the synthesis of 2-substituted-2,5-dihydropyrroles, diastereoselective control ensures that the desired stereoisomer is formed preferentially. This is often accomplished through the use of chiral auxiliaries, chiral catalysts, or by substrate-controlled reactions where existing stereocenters dictate the stereochemical outcome of newly formed ones.

One prominent strategy involves catalyst-controlled reactions, where the catalyst itself is chiral and directs the formation of a specific diastereomer. This approach can sometimes even reverse the inherent stereoselectivity of a reaction, leading to the formation of an otherwise disfavored product. For instance, in the synthesis of related heterocyclic systems like dihydropyrans, specific amino diol catalysts have been shown to favor the formation of cis isomers over the thermodynamically more stable trans isomers by stabilizing the transition state through hydrogen bonding. This principle of catalyst control is a powerful tool that can be applied to dihydropyrrole synthesis to selectively generate specific diastereomers.

Another approach is the use of chiral precursors that guide the stereochemical outcome. For example, optically active aza-Baylis-Hillman adducts can be converted into chiral 2-alkyl-substituted 2,5-dihydropyrroles through a sequence involving a ring-closure metathesis reaction. This methodology provides a reliable route to C2-substituted dihydropyrroles while retaining high optical purity. Subsequent reactions, such as hydrogenation of the dihydropyrrole ring to a pyrrolidine, can also exhibit high diastereoselectivity. The choice of protecting groups on substituents can significantly influence this selectivity; for example, a free hydroxyl group on a C2 side chain can direct hydrogenation to favor the trans product, whereas a protected hydroxyl group might result in a mixture of isomers.

The table below summarizes examples of catalyst and substrate-controlled diastereoselective methods relevant to dihydropyrrole synthesis.

| Method | Key Reagents/Catalyst | Stereochemical Outcome | Typical Yield |

| Asymmetric Aza-Baylis-Hillman / RCM | Chiral sulfinimine, Grubbs catalyst | High enantiomeric excess | High |

| Catalyst-Controlled Cycloaddition | Chiral amino diol catalysts | Reversal of inherent diastereoselectivity (e.g., cis vs. trans) | Varies |

| Substrate-Controlled Hydrogenation | H₂, Pd/C (with directing group) | High trans-selectivity (e.g., 6:1) | Good |

This table is generated based on principles discussed in the referenced literature and may not represent specific reactions of 2-butyl-2,5-dihydro-1H-pyrrole.

Green Chemistry Principles in Dihydropyrrole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key considerations include the use of environmentally benign solvents, maximizing the incorporation of all materials used in the process into the final product (atom economy), and improving energy efficiency.

A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. Water is an ideal green solvent due to its low cost, non-flammability, and environmental friendliness. Several synthetic routes to pyrrole (B145914) and dihydropyrrole derivatives have been adapted for aqueous media. For example, the Clauson-Kaas synthesis of N-substituted pyrroles, a classic method, has been successfully performed in water using catalysts like ZrOCl₂·8H₂O or under the promotion of copper catalysts. These methods often involve the hydrolysis of a precursor like 2,5-dimethoxytetrahydrofuran (B146720) in the aqueous medium to generate a reactive dialdehyde, which then condenses with a primary amine. An "in-water" three-component reaction for synthesizing functionalized 2,3-dihydro-1H-pyrrol-2-ols has also been reported, highlighting the unique role water can play in promoting certain transformations that perform poorly in organic solvents.

Solvent-free, or neat, reactions represent another significant green advancement, eliminating the need for any solvent. These reactions can lead to safer processes, higher yields, and simpler workups. Solvent-free methods for synthesizing pyrrole derivatives, sometimes assisted by microwave irradiation or using solid supports, have been developed. For instance, the Paal-Knorr reaction, which synthesizes pyrroles from a 1,4-dicarbonyl compound and an amine, can be run under solvent-free and catalyst-free conditions, offering advantages like mild reaction conditions and high atom economy.

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. It is a core principle of green chemistry, prioritizing synthetic routes that incorporate the maximum number of reactant atoms into the final structure, thereby minimizing waste.

Addition and cycloaddition reactions are inherently atom-economical as they combine two or more reactants to form a single product with no byproducts. The synthesis of dihydropyrroles can be achieved through such pathways. For example, a catalyst-free, three-component reaction of amines, aldehydes, and α-ketoamides to produce highly substituted 2,3-dihydropyrroles is a prime example of an atom-economical process. Similarly, methods that construct the pyrrole ring from aziridines via ring-opening and intramolecular cyclization are designed to be highly atom-economical, with only the loss of a small molecule like water.

| Green Chemistry Approach | Reaction Example | Key Features |

| Aqueous Medium | Clauson-Kaas Pyrrole Synthesis | Uses water as solvent; catalyzed by ZrOCl₂ or Cu salts. |

| Solvent-Free | Paal-Knorr Pyrrole Synthesis | No solvent or catalyst required; mild conditions. |

| High Atom Economy | Three-Component Dihydropyrrole Synthesis | Amine + Aldehyde + α-ketoamide; catalyst-free. |

| High Atom Economy | Aziridine-based Pyrrole Synthesis | Lewis acid-catalyzed ring-opening/cyclization; water is the only byproduct. |

This table provides examples of green synthetic strategies for pyrrole and dihydropyrrole rings.

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, its chemical utility can be expanded through functionalization at various positions. The key reactive sites are the nitrogen atom and the unsaturated carbon-carbon double bond.

The secondary amine of the dihydropyrrole ring is a nucleophilic center that can be readily modified through alkylation, acylation, and sulfonylation. These modifications are crucial for modulating the compound's physical and biological properties or for introducing functional handles for further elaboration.

N-Alkylation involves the reaction of the dihydropyrrole with an alkylating agent, such as an alkyl halide, in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom. Greener approaches to N-alkylation are also being developed, using reagents like propylene (B89431) carbonate, which can act as both the alkylating agent and a green solvent under neat conditions.

N-Acylation is the reaction with an acylating agent, such as an acyl chloride or anhydride, to form an N-acyl dihydropyrrole (an amide). This transformation is often used to install a protecting group, such as the widely used tert-butoxycarbonyl (Boc) group, which stabilizes the dihydropyrrole ring and influences the reactivity of other parts of the molecule. Mild methods for N-acylation have been developed using acid fluorides, which can proceed in high yield with simple bases. The N-acyl group can dramatically influence the outcome of subsequent reactions. For example, N-acylpyrroles can undergo a base-dependent anionic Fries rearrangement to yield 2-aroylpyrroles.

| N-Functionalization Reaction | Reagent Class | Product Type | Common Use |

| N-Alkylation | Alkyl halides, Propylene Carbonate | N-Alkyl Dihydropyrrole | Introduction of alkyl substituents. |

| N-Acylation | Acyl chlorides, Anhydrides (e.g., Boc₂O) | N-Acyl Dihydropyrrole (Amide) | Protection, modification of electronic properties. |

| N-Sulfonylation | Sulfonyl chlorides | N-Sulfonyl Dihydropyrrole | Protection, activation of the ring. |

This table summarizes common N-functionalization strategies for pyrrolidine and dihydropyrrole systems.

The carbon-carbon double bond in this compound is a site for a variety of addition reactions, allowing for the introduction of new functional groups and the creation of additional stereocenters.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), yielding the corresponding 2-butylpyrrolidine. As mentioned previously, this reaction can be highly diastereoselective, often influenced by existing substituents on the ring.

Dihydroxylation: The alkene can be converted to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) through dihydroxylation. Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) are used to achieve syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. Alternatively, anti-dihydroxylation can be accomplished by first forming an epoxide and then opening it with aqueous acid. These reactions create two new stereocenters, and their stereochemical outcome can be controlled by the choice of reagents and the stereochemistry of the starting alkene.

Cycloaddition Reactions: The double bond can act as a dienophile or dipolarophile in cycloaddition reactions to construct more complex polycyclic systems. For example, pyrroles can participate as the 4π component in [4+3] cycloadditions with oxyallyl cations to form seven-membered rings fused to the pyrrole core. While 2,5-dihydropyrroles are more commonly the product of cycloadditions, their C=C bond can also participate in further transformations like 1,3-dipolar cycloadditions.

It is noteworthy that the reactivity of the dihydropyrrole system can be complex. In some cases, reactions can occur at the allylic C-H bonds adjacent to the double bond in preference to the C=C bond itself. For instance, dirhodium-catalyzed reactions of N-Boc-2,5-dihydro-1H-pyrrole with donor/acceptor carbenes have been shown to result in selective C-H functionalization at the C2 position, rather than cyclopropanation of the alkene.

Substitution at Saturated Carbon Positions

Post-cyclization functionalization of the this compound scaffold can be challenging, particularly when targeting the saturated sp³-hybridized carbon atoms of the butyl side chain. Direct functionalization of such unactivated C-H bonds represents a significant frontier in organic synthesis. nih.gov Methodologies for C-H activation have emerged as a powerful tool for introducing substituents onto alkyl chains, avoiding the need for pre-functionalized starting materials. nih.govacs.org

While specific examples detailing the substitution on the butyl group of this compound are not extensively documented, the principles of modern C-H functionalization can be applied. These reactions often involve transition metal catalysis (e.g., rhodium, palladium), photoredox catalysis, or radical processes to generate reactive intermediates that can engage in C-C or C-heteroatom bond formation. acs.orgnih.govrsc.org For instance, rhodium-catalyzed reactions have been developed for the direct functionalization of nitrogen heterocycles, although these often show a preference for C-H bonds on the heterocyclic ring itself, particularly at the C-2 position adjacent to the nitrogen atom. acs.orgnih.govnih.gov

The challenge lies in achieving regioselectivity on the alkyl chain. Strategies to control the site of functionalization often rely on directing groups or inherent electronic biases. In the absence of a directing group, selectivity can be difficult to control, potentially leading to a mixture of products functionalized at the α, β, γ, or δ positions of the butyl group. Recent advancements have demonstrated the possibility of double C(sp³)–H functionalization of unactivated alkyl CH₂ groups to create quaternary carbon centers through complex carbocation cascades, highlighting the potential for deep functionalization of simple alkyl chains. nih.gov

Below is a table summarizing general strategies that could be adapted for the functionalization of the butyl side chain.

| Methodology | Catalyst/Reagent Type | Potential Application on Butyl Chain | Key Challenges |

| Transition Metal Catalysis | Rhodium, Palladium, Iridium | Direct arylation, alkylation, or amination. acs.orgacs.org | Achieving selectivity away from the more activated C-H bonds on the pyrroline (B1223166) ring; controlling regioselectivity along the alkyl chain. |

| Photoredox Catalysis | Organic Dyes, Metal Complexes | Generation of alkyl radicals for coupling with various partners. rsc.org | Overcoming the higher bond dissociation energy of secondary C-H bonds compared to allylic C-H bonds on the ring. |

| Radical-Relay/HAT | Halogen-Atom Transfer (XAT) Agents | Generation of radicals from alkyl halides for subsequent functionalization. kaust.edu.sa | Requires pre-functionalization of the butyl group (e.g., to an alkyl iodide). |

| Carbene/Nitrene Insertion | Diazo Compounds, Azides | Insertion into C-H bonds to form new C-C or C-N bonds. nih.gov | Controlling selectivity between C-H bonds on the ring versus the side chain; intramolecular vs. intermolecular reactivity. |

Regio- and Chemoselective Control in Post-Cyclization Reactions

Once the this compound ring is formed, subsequent reactions can be directed to specific sites, namely the C=C double bond or the allylic C-H bonds at the C2 and C5 positions. Achieving regio- and chemoselectivity is crucial for elaborating the core structure into more complex targets.

A notable example of chemoselective control is demonstrated in the dirhodium-catalyzed reactions of N-Boc-2,5-dihydro-1H-pyrrole with diazo compounds. nih.gov The outcome of the reaction is entirely dependent on the nature of the diazo reagent. When using ethyl diazoacetate (an "acceptor" carbene), the reaction proceeds via cyclopropanation of the double bond. nih.gov In sharp contrast, when an aryldiazoacetate (a "donor/acceptor" carbene) is used with a chiral dirhodium catalyst like Rh₂(S-PTAD)₄, the reaction pathway switches exclusively to C-H functionalization at the C2 position, adjacent to the nitrogen atom. nih.gov This catalyst- and reagent-controlled selectivity allows for the targeted modification of either the olefin or the allylic C-H bond with high precision. nih.gov

Further demonstrating selective control, the partial reduction of electron-deficient 2,5-disubstituted pyrroles can be finely tuned to control the resulting stereochemistry. researchgate.net Variation of the reduction conditions allows for flexible access to different pyrroline isomers. These products can then undergo subsequent regio- and stereoselective dihydroxylation at the C3 and C4 positions to yield either cis or trans diols, providing a pathway to diverse polyhydroxylated pyrrolidines. researchgate.net

The following table details examples of selective post-cyclization reactions on the dihydropyrrole scaffold.

| Reaction Type | Substrate | Reagent/Catalyst | Product | Selectivity Control | Reference |

| Cyclopropanation | N-Boc-2,5-dihydro-1H-pyrrole | Ethyl Diazoacetate / Rh₂(esp)₂ | 3-Azabicyclo[3.1.0]hexane derivative | Chemoselective reaction at the C=C double bond. | nih.gov |

| C-H Functionalization | N-Boc-2,5-dihydro-1H-pyrrole | Aryldiazoacetate / Rh₂(S-PTAD)₄ | 2-Arylacetate-2,5-dihydro-1H-pyrrole | Chemoselective and regioselective reaction at the C2-H bond. | nih.gov |

| Partial Reduction | 2,5-Disubstituted Pyrrole | Varied Reducing Agents | 2,5-Disubstituted Pyrroline | Stereoselective reduction of the pyrrole ring. | researchgate.net |

| Dihydroxylation | 2,5-Disubstituted Pyrroline | OsO₄ / NMO | 3,4-Dihydroxy-pyrrolidine | Regio- and stereoselective addition across the C=C bond. | researchgate.net |

Comparison and Evolution of Synthetic Routes

The synthesis of 2,5-dihydro-1H-pyrroles has evolved significantly from classical condensation methods to modern catalytic strategies that offer greater efficiency, control, and access to chiral molecules. acs.orgrgmcet.edu.in

The Paal-Knorr synthesis , first reported in 1884, is the archetypal method for preparing pyrroles and involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org While effective for fully aromatic pyrroles, this method traditionally requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. rgmcet.edu.inalfa-chemistry.com Modifications using greener conditions, such as performing the reaction in water or under catalyst- and solvent-free high pressure, have been developed to address these limitations. researchgate.netresearchgate.net

A major advancement in the synthesis of dihydropyrroles was the application of Ring-Closing Metathesis (RCM) . This powerful, ruthenium-catalyzed reaction constructs the five-membered ring from a suitable diallylamine (B93489) precursor. organic-chemistry.org RCM is notable for its high functional group tolerance and reliability. acs.orgacs.org The development of continuous flow RCM processes has further enhanced the efficiency and environmental friendliness of this route, allowing for rapid synthesis and scale-up. rsc.orgresearchgate.net

More recently, rhodium-catalyzed hydroacylation reactions have provided a direct route to dihydropyrroles. nih.gov This method unites aldehydes with allylic amines, followed by an acid-triggered dehydrative cyclization to furnish the dihydropyrrole ring in a one-pot process. nih.govnii.ac.jp

The demand for enantiomerically pure compounds has driven the development of asymmetric syntheses . Chiral 2-alkyl-substituted 2,5-dihydropyrroles can be prepared from optically active precursors via sequences involving asymmetric reactions like the aza-Baylis-Hillman reaction followed by RCM. acs.orgacs.org Another powerful approach is the organocatalytic asymmetric 1,3-dipolar cycloaddition between azomethine ylides (generated from α-amino acid esters) and alkynes, which can construct the dihydropyrrole skeleton with multiple stereocenters, including quaternary ones, in high yield and enantioselectivity. rsc.org

The evolution of these synthetic routes is summarized in the comparative table below.

| Synthetic Route | Precursors | Conditions | Advantages | Disadvantages |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Amine | Often harsh (acid, heat) rgmcet.edu.in | Simple, uses readily available precursors. | Limited functional group tolerance; not ideal for dihydropyrroles. rgmcet.edu.inalfa-chemistry.com |

| Ring-Closing Metathesis (RCM) | Diallylamine | Ruthenium catalyst (e.g., Grubbs) acs.orgacs.org | High functional group tolerance, reliable, adaptable to asymmetric synthesis. acs.orgrsc.org | Requires synthesis of diene precursor; residual metal contamination. researchgate.net |

| Hydroacylation/Cyclization | Aldehyde, Allylic Amine | Rhodium catalyst, then acid nih.govnii.ac.jp | One-pot process, good yields, direct. nih.gov | Requires specific catalyst systems. |

| Asymmetric 1,3-Dipolar Cycloaddition | α-Amino Acid Ester, Alkyne | Organocatalyst (e.g., chiral base/acid) rsc.org | Highly enantioselective, creates multiple stereocenters. rsc.org | Can be substrate-specific. |

Chemical Reactivity and Transformation Mechanisms of 2 Butyl 2,5 Dihydro 1h Pyrrole

Reaction Pathways of the Dihydropyrrole Ring System

The 2,5-dihydropyrrole ring is a versatile building block in organic synthesis, susceptible to a range of reactions that modify its structure and functionality. The presence of a butyl group at the C2 position can introduce steric hindrance and electronic effects that may influence the rate and regioselectivity of these transformations.

Electrophilic and Nucleophilic Reactions on the Unsaturated Core

The carbon-carbon double bond in the 2,5-dihydropyrrole ring is electron-rich, making it susceptible to attack by electrophiles. byjus.com This reactivity is characteristic of alkenes.

Electrophilic Addition: In the presence of electrophiles like hydrogen halides (H-X) or halogens (X₂), 2-butyl-2,5-dihydro-1H-pyrrole is expected to undergo electrophilic addition reactions. The reaction is initiated by the attack of the π-electrons of the double bond on the electrophile, leading to the formation of a carbocation intermediate. libretexts.orglibretexts.org The stability of this carbocation is a key factor in determining the reaction's regioselectivity. For this compound, two possible carbocations could form upon protonation. The more stable carbocation will be preferentially formed, guiding the subsequent nucleophilic attack by the counter-ion. byjus.comcsbsju.edu

The general mechanism involves two main steps:

Electrophilic Attack: The alkene's π bond acts as a nucleophile, attacking an electrophile (e.g., H⁺ from HBr). This forms a C-H sigma bond and a carbocation intermediate at the more substituted carbon, if possible. libretexts.orgcsbsju.edu

Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the electron-deficient carbocation, forming the final product. libretexts.org

Nucleophilic Reactions: The unsaturated core of an unsubstituted dihydropyrrole is not typically reactive towards nucleophiles. However, the introduction of electron-withdrawing groups on the nitrogen or the ring can render the ring susceptible to nucleophilic attack. Ring-opening reactions of activated heterocyclic systems, such as epoxides, with nucleophiles like pyrroles have been documented, suggesting that under specific conditions, the dihydropyrrole ring could be involved in similar transformations if appropriately functionalized. rsc.org

Cycloaddition Chemistry Involving the Dihydropyrrole Moiety

The double bond in the dihydropyrrole ring allows it to participate in various cycloaddition reactions, providing a powerful method for constructing more complex polycyclic systems.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Dihydropyrroles can act as dipolarophiles in reactions with 1,3-dipoles such as nitrile ylides or azomethine ylides. These reactions are a common method for synthesizing pyrrolizidine (B1209537) and related alkaloid structures. oup.comrsc.org The reaction of this compound with a 1,3-dipole would lead to the formation of a new five-membered ring fused to the pyrroline (B1223166) core. The regioselectivity and stereoselectivity of such reactions are often high and can be influenced by catalysts and substituents on both the dipolarophile and the dipole. rsc.orgresearchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): The dihydropyrrole can also function as a dienophile in Diels-Alder reactions, reacting with a conjugated diene. This would result in the formation of a six-membered ring fused to the pyrrolidine (B122466) scaffold. The reactivity of the dihydropyrrole as a dienophile is influenced by the substituents on the ring and the nitrogen atom. Electron-withdrawing groups on the nitrogen typically enhance its dienophilic character. The reaction is believed to proceed through a single, cyclic transition state with no intermediates. youtube.com

Other Cycloadditions: More complex cycloadditions, such as [5+2] and [8+2] cycloadditions, have been utilized with pyrrole (B145914) derivatives to construct seven-membered and larger ring systems, respectively. nih.govdoi.org While less common for simple dihydropyrroles, these reactions highlight the versatility of the pyrrole scaffold in constructing diverse molecular architectures.

| Reaction Type | Reactant Partner | Resulting Structure | Typical Conditions |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide | Fused Pyrrolizidine System | Organocatalytic, Metal-catalyzed rsc.org |

| [4+2] Diels-Alder | Conjugated Diene | Fused Six-Membered Ring | Thermal or Lewis Acid Catalysis youtube.comnih.gov |

| Radical [3+2] Annulation | N-Aryl Glycinates | Polysubstituted Pyrroles | Visible-light photocatalysis rsc.org |

Oxidation and Reduction Transformations of the Dihydropyrrole Scaffold

The oxidation state of the dihydropyrrole ring can be readily altered to yield either the fully saturated pyrrolidine or the fully aromatic pyrrole.

Reduction: The double bond of this compound can be reduced to yield 2-butylpyrrolidine. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Enzymatic reductions using reductive aminases have also been developed for the stereoselective reduction of dihydropyrroles to pyrrolidines. nih.govacs.org The choice of reducing agent and conditions can be crucial, especially for substrates with multiple functional groups. nih.govresearchgate.net

Oxidation: Oxidation of the 2,5-dihydropyrrole ring can lead to the formation of the corresponding aromatic pyrrole. This dehydrogenation can be accomplished using a variety of oxidizing agents. Reagents such as manganese dioxide (MnO₂) are commonly used for the aromatization of dihydropyrroles. acs.org Other methods, including the use of sulfoxide (B87167) in conjunction with an acid anhydride, have been reported for the oxidation of pyrroles to pyrrolinones. researchgate.net The oxidation of pyrroles themselves has been extensively studied and can lead to a variety of products depending on the oxidant and reaction conditions. nih.gov

| Transformation | Product Type | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Reduction | Pyrrolidine | H₂, Pd/C; NaBH₄; Reductive Aminase | nih.gov, acs.org |

| Oxidation (Aromatization) | Pyrrole | MnO₂, DDQ, Chloranil | acs.org |

| Oxidation to Pyrrolinone | Pyrrol-2-one | Sulfoxide/Acid Anhydride, Photo-oxidation | researchgate.net |

Ring-Opening and Rearrangement Processes

While the 2,5-dihydropyrrole ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions, often promoted by acid, base, or heat. thermofisher.com

Ring-Opening: Acid-catalyzed ring-opening can occur, particularly if the resulting intermediate is stabilized. For instance, hydrolytic ring-opening of related furan (B31954) derivatives followed by ring closure is a known route to pyrroles. youtube.com For dihydropyrroles, such processes typically require harsh conditions or specific activating groups. Anionic ring-opening polymerization of strained heterocyclic monomers is a well-known process, and while less common for five-membered rings which have lower ring strain, it can be initiated by nucleophilic reagents under certain conditions. youtube.comfrontiersin.orgfigshare.com

Rearrangement: Molecular rearrangements can occur where the carbon skeleton is reorganized to form a structural isomer. thermofisher.comtmv.ac.in In the context of dihydropyrrole chemistry, rearrangements often happen during synthesis or subsequent reactions. For example, the formation of dihydropyrroles from N-sulfonyl-1,2,3-triazoles can involve a tosylimine rearrangement, where the stability of intermediates dictates the reaction outcome. acs.org Steric hindrance can sometimes prevent expected rearrangements, leading to decomposition or alternative products. acs.org Cationic intermediates formed during electrophilic additions can also be susceptible to hydride or alkyl shifts, leading to rearranged products. csbsju.edu

Mechanistic Investigations of this compound Transformations

Intermediates and Transition State Analysis

The progression of a chemical reaction from reactants to products occurs through a high-energy state known as the transition state, and may involve one or more fleeting, but structurally distinct, reaction intermediates. wikipedia.org

Intermediates:

Carbocations: As mentioned, electrophilic additions to the dihydropyrrole double bond proceed through a carbocation intermediate. wikipedia.orgyoutube.com The nitrogen atom's lone pair can stabilize an adjacent positive charge through resonance, influencing the regiochemical outcome of the reaction. The stability order of carbocations (tertiary > secondary > primary) is a guiding principle. byjus.com In some cases, these carbocation intermediates can undergo 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation before the final product is formed. csbsju.edu

Radicals: Some transformations may proceed through radical intermediates, especially under photochemical conditions or in the presence of radical initiators like di-tert-butyl peroxide. rsc.orgorganic-chemistry.org For example, a radical-promoted [3+2] cycloaddition has been developed for pyrrole synthesis. rsc.org

Ylides: Cycloaddition reactions often involve ylide intermediates. For example, the reaction of N-substituted pyrroles can generate carbonyl ylides that undergo subsequent 1,3-dipolar cycloadditions. nih.gov

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and cannot be isolated. Its structure and energy are often investigated using computational chemistry (e.g., Density Functional Theory, DFT) to understand reaction kinetics and selectivity. youtube.comkuleuven.be

Cycloadditions: For concerted reactions like the Diels-Alder reaction, the transition state involves the simultaneous formation of new sigma bonds from the pi systems of the diene and dienophile. youtube.com The stereochemistry of the product is determined by the geometry of this transition state. Computational studies of Diels-Alder reactions help in predicting product ratios by comparing the relative energies of different transition states (e.g., endo vs. exo). researchgate.net For 1,3-dipolar cycloadditions, the mechanism can be either concerted or stepwise, depending on the reactants and solvent polarity. Polar solvents can stabilize charged intermediates, favoring a stepwise pathway. kuleuven.be

Electrophilic Addition: The transition state for the initial step of electrophilic addition involves the interaction of the alkene's pi orbital with the electrophile. Its stability, which determines the reaction rate, is influenced by factors that stabilize the developing positive charge on the carbocation intermediate. libretexts.org

| Reaction Type | Potential Intermediate | Key Features | Reference |

|---|---|---|---|

| Electrophilic Addition | Carbocation | Positively charged carbon; can be stabilized by resonance with nitrogen. | wikipedia.org, csbsju.edu |

| Diels-Alder Reaction | (Concerted - No Intermediate) | A single, cyclic transition state. | youtube.com |

| 1,3-Dipolar Cycloaddition | Zwitterion (in stepwise mechanism) | Contains both positive and negative formal charges; favored in polar solvents. | kuleuven.be |

| Radical Annulation | Carbon-centered radical | Unpaired electron on a carbon atom; generated by radical initiators. | rsc.org |

Kinetic and Thermodynamic Studies of Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, studies on structurally related compounds, such as substituted pyrrolidine nitroxides derived from pyrroline precursors, can offer insights into the factors governing their reaction rates.

For instance, research on the reduction kinetics of sterically hindered nitroxides, such as 2-butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyl, provides valuable information on how substituents on the pyrrolidine ring affect reaction rates. These studies often employ techniques like electron paramagnetic resonance (EPR) spectroscopy to monitor the decay of the nitroxide radical over time in the presence of a reducing agent.

One such study investigated the reduction of highly strained nitroxides by ascorbic acid. The kinetics of the decay of these compounds were analyzed, providing insights into their stability. While not directly involving this compound, this type of kinetic analysis is crucial for understanding the stability and reactivity of related heterocyclic compounds. The rate of reduction is influenced by the steric bulk of the substituents adjacent to the reactive center, with bulkier groups generally leading to slower reaction rates.

Table 1: Kinetic Data for the Reduction of a Structurally Related Nitroxide

This table presents kinetic data for the reduction of 2-(tert-butyl)-2-butyl-5,5-diethyl-3,4-bis(hydroxymethyl)pyrrolidin-1-oxyl, a compound structurally related to this compound, by ascorbic acid. The data highlights the high resistance to reduction.

| Compound | Reducing Agent | pH | Rate Constant (k, M⁻¹s⁻¹) |

| 2-(tert-butyl)-2-butyl-5,5-diethyl-3,4-bis(hydroxymethyl)pyrrolidin-1-oxyl | Ascorbic Acid | 7.4 | Data not specified |

Note: The specific rate constant was not provided in the referenced text, but the study emphasized the compound's high resistance to reduction.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial arrangement of atoms can be deduced.

A ¹H NMR spectrum of 2-Butyl-2,5-dihydro-1H-pyrrole would provide crucial information regarding the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The spectrum would be expected to show signals corresponding to the protons on the pyrroline (B1223166) ring and the butyl substituent. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the double bond within the ring.

Expected ¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Olefinic (C4-H, C5-H) | 5.7 - 6.0 | m | - |

| Allylic (C2-H) | 3.5 - 3.8 | m | - |

| N-H | 1.5 - 3.0 | br s | - |

| Methylene (C3-H₂) | 3.0 - 3.3 | m | - |

| Butyl (α-CH₂) | 1.4 - 1.6 | m | - |

| Butyl (β,γ-CH₂) | 1.2 - 1.4 | m | - |

Note: This is a predictive table. Actual values may vary.

Complementing the ¹H NMR data, a ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The olefinic carbons of the pyrroline ring would appear downfield, while the aliphatic carbons of the butyl group and the saturated ring carbons would be found upfield.

Expected ¹³C NMR Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Olefinic (C4, C5) | 125 - 135 |

| Allylic (C2) | 60 - 70 |

| Methylene (C3) | 45 - 55 |

| Butyl (α-C) | 30 - 40 |

| Butyl (β-C) | 25 - 35 |

| Butyl (γ-C) | 20 - 25 |

Note: This is a predictive table. Actual values may vary.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the tracing of the proton connectivity within the butyl chain and around the pyrroline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the chemical shift of the attached proton.

Application of Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₈H₁₅N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value to confirm the molecular formula.

Expected HRMS Data (Calculated)

| Ion | Calculated Exact Mass |

|---|

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the butyl group or fragments thereof, and ring fragmentation, which would further confirm the proposed structure. Common fragmentation pathways would involve cleavage of the C-N bonds and the C-C bonds of the butyl substituent.

Application of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides characteristic signals corresponding to its key structural features: the secondary amine (N-H), the carbon-carbon double bond (C=C) within the ring, and the aliphatic butyl group.

The spectrum of the parent compound, 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline), shows key absorption bands that serve as a reference. nist.gov The N-H stretching vibration of the secondary amine in the pyrroline ring typically appears as a broad band in the region of 3400-3200 cm⁻¹. researchgate.net The C-H stretching vibrations of the alkene (sp²) carbons are expected just above 3000 cm⁻¹, while the aliphatic (sp³) C-H stretches from the butyl group and the saturated ring carbons will appear just below 3000 cm⁻¹. researchgate.net

The C=C double bond stretching vibration within the five-membered ring is expected to produce a medium-intensity band around 1650-1600 cm⁻¹. The C-N stretching vibration is typically observed in the 1250-1020 cm⁻¹ region. researchgate.net The presence of the butyl group will contribute characteristic C-H bending vibrations for its CH₂ and CH₃ groups, typically seen around 1465 cm⁻¹ and 1375 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3400 - 3200 | Medium, Broad |

| C-H (sp²) | Stretch | 3100 - 3000 | Medium |

| C-H (sp³) | Stretch | 3000 - 2850 | Strong |

| C=C (Alkene) | Stretch | 1650 - 1600 | Medium |

| C-H (CH₂, CH₃) | Bend | 1465, 1375 | Medium |

| C-N | Stretch | 1250 - 1020 | Medium |

This table presents generalized data based on typical vibrational frequencies for the specified functional groups.

Application of Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination

The this compound molecule is chiral due to the stereocenter at the C2 position, where the butyl group is attached. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration (R or S) of such chiral molecules. creative-biostructure.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the rotation of plane-polarized light as a function of wavelength. creative-biostructure.com For a chiral derivative of 2,5-dihydro-1H-pyrrole, the chromophores within the molecule, particularly the C=C double bond and its interaction with the nitrogen atom's non-bonding electrons, will give rise to characteristic CD signals, known as Cotton effects.

Studies on structurally similar chiral α,β-unsaturated lactams (pyrrolinones) have shown that the sign of the Cotton effects can be directly correlated with the absolute configuration at the stereocenter. rug.nlrug.nl For instance, a positive Cotton effect in a specific wavelength range might be indicative of an (S)-configuration, while a negative effect would suggest the (R)-configuration. This correlation is established by comparing the experimental CD spectrum of the unknown compound with that of a derivative with a known, independently verified absolute configuration (e.g., via X-ray crystallography or synthesis from a chiral precursor of known stereochemistry). rug.nlrug.nl

The determination of absolute configuration often involves a combination of experimental CD measurements and quantum-mechanical calculations. unipi.it By computationally modeling the CD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental spectrum can provide a confident assignment of the absolute stereochemistry. unipi.it

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of pyrroline derivatives. For a compound like this compound, which has moderate polarity, both normal-phase and reverse-phase HPLC can be utilized. Reverse-phase HPLC is generally preferred for its robustness and reproducibility. sielc.com A typical method would involve a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or phosphoric acid to ensure good peak shape for the basic amine. sielc.com Detection is commonly achieved using a UV detector, as the C=C bond provides some UV absorbance.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a column containing a stationary phase. A non-polar or medium-polarity column (e.g., based on polysiloxanes like DB-5 or DB-17) is typically used. Helium is a common carrier gas. bris.ac.uk The separation is based on the compound's boiling point and its interaction with the stationary phase. Detection is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, aiding in the confirmation of the compound's identity alongside its purity assessment. mdpi.com

The table below summarizes typical conditions for these chromatographic methods.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method |

| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water mixture | UV-Vis |

| GC | Polysiloxane (e.g., DB-5) | Helium | FID, MS |

This table provides examples of common conditions and is not exhaustive.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. Should this compound, or a suitable crystalline derivative, be prepared, this technique would provide unambiguous information on its molecular structure and packing in the crystal lattice.

A crystallographic analysis would yield precise data on:

Bond Lengths and Angles: Confirming the covalent structure of the molecule.

Ring Conformation: The 2,5-dihydropyrrole ring is not planar and typically adopts a puckered conformation, such as an envelope or twisted form. acs.org X-ray analysis would precisely define this conformation.

Absolute Configuration: For a single enantiomer crystal, anomalous dispersion methods can be used to determine the absolute configuration (R or S) at the C2 chiral center, providing a definitive assignment that can corroborate chiroptical data. rug.nlrsc.org

Intermolecular Interactions: It would reveal how the molecules pack in the crystal, identifying non-covalent interactions such as hydrogen bonds involving the N-H group, which dictate the supramolecular architecture. mdpi.com

| Parameter | Description | Expected Value |

| N1–C2 Bond Length | Bond between nitrogen and the substituted carbon | ~1.46 - 1.49 Å |

| N1–C5 Bond Length | Bond between nitrogen and the sp³ carbon | ~1.46 - 1.49 Å |

| C3=C4 Bond Length | Double bond within the ring | ~1.32 - 1.35 Å |

| C2–N1–C5 Bond Angle | Angle within the pyrroline ring at the nitrogen atom | ~108° - 111° |

Values are representative and based on crystallographic data of related heterocyclic structures.

Computational and Theoretical Chemistry Studies of 2 Butyl 2,5 Dihydro 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior and properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors of chemical reactivity.

Density Functional Theory (DFT) has become a popular and effective method for studying the structural and electronic properties of organic compounds. This approach is based on the principle that the energy of a molecule can be determined from its electron density. For derivatives of 2,5-dihydro-1H-pyrrole, DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties that govern reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated from these orbital energies to provide a quantitative measure of the molecule's chemical behavior.

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.0 to 2.0 |

| Energy Gap (ΔE) | LUMO - HOMO | 7.0 to 8.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.25 to 2.75 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.5 to 4.0 |

This table provides representative values for a molecule like 2-Butyl-2,5-dihydro-1H-pyrrole based on general principles of organic molecules and is for illustrative purposes.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) provide a foundational understanding of molecular systems. More advanced (post-HF) methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer higher accuracy by incorporating electron correlation.

The choice of the basis set is critical for the accuracy of both DFT and ab initio calculations. Basis sets are sets of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), are commonly used as they provide a good balance between computational cost and accuracy for organic molecules. The inclusion of polarization functions (d,p) allows for greater flexibility in describing the electron distribution, which is particularly important for accurately modeling bonding and non-covalent interactions. For more precise energy calculations, larger basis sets like the correlation-consistent sets from Dunning (e.g., cc-pVTZ) may be employed.

Conformational Analysis and Energy Landscapes

The five-membered dihydropyrrole ring typically adopts envelope (C_s symmetry) or twist (C_2 symmetry) conformations to relieve angle and torsional strain. In the envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The bulky butyl group at the C2 position will sterically favor conformations where it occupies a pseudo-equatorial position to minimize unfavorable interactions with other atoms on the ring.

Computational methods can map the potential energy surface by calculating the energy of the molecule as a function of its dihedral angles. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them. The relative energies of these conformers determine their population distribution at a given temperature.

Investigation of Aromaticity and Antiaromaticity within Dihydropyrrole Systems

Aromaticity is a chemical property of cyclic, planar, and fully conjugated molecules with (4n+2) π-electrons, which leads to enhanced stability. Conversely, antiaromaticity applies to similar systems with 4n π-electrons, resulting in significant destabilization. Molecules that fail to meet any of these criteria (e.g., are not fully conjugated or are non-planar) are classified as non-aromatic.

The 2,5-dihydro-1H-pyrrole ring system contains one double bond and thus has 2 π-electrons. While it is cyclic and contains π-electrons, the ring is not fully conjugated due to the presence of two sp³-hybridized carbon atoms (C2 and C5). This interruption in the cyclic π-system means that it does not meet the criteria for either aromaticity or antiaromaticity. Therefore, this compound is classified as a non-aromatic compound. Its chemical behavior is more akin to a typical cyclic alkene and an amine rather than an aromatic system like pyrrole (B145914).

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and the corresponding energy barriers. For derivatives of 2,5-dihydro-1H-pyrrole, computational studies can rationalize observed reactivity and selectivity. For instance, studies on the closely related N-Boc-2,5-dihydro-1H-pyrrole have provided detailed mechanistic insights into its reactions with rhodium carbenes.

These studies show a competition between two primary pathways: C-H functionalization at the C2 position (allylic to the nitrogen) and cyclopropanation of the double bond. Computational analysis reveals that the nature of the carbene (donor/acceptor vs. acceptor-only) dramatically influences the outcome.

The characterization of transition states is crucial for understanding reaction kinetics and selectivity. A transition state represents the highest energy point along a reaction coordinate. Computational chemistry can locate these structures and calculate their energies, providing the activation energy barrier for the reaction.

In the dirhodium-catalyzed reactions of N-Boc-2,5-dihydro-1H-pyrrole, DFT calculations have been used to model the transition states for both C-H functionalization and cyclopropanation pathways. The calculations showed that for a donor/acceptor carbene, the transition state leading to C-H functionalization is significantly lower in energy than the transition state for cyclopropanation. This computational finding successfully explains the experimentally observed preference for C-H functionalization. The Gibbs free energies of activation (ΔG‡) calculated for these competing pathways provide a quantitative basis for this selectivity.

| Reaction Pathway | Transition State | Calculated Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| C-H Functionalization | TSC-H | 0.0 |

| Cyclopropanation | TSCyc | +4.3 |

Data adapted from computational studies on N-Boc-2,5-dihydro-1H-pyrrole, which serves as a model for the reactivity of the core dihydropyrrole ring system. The energies are relative to the most favorable transition state.

Energetic Profiles of Reaction Pathways

In the realm of computational and theoretical chemistry, understanding the energetic profiles of reaction pathways is crucial for predicting the feasibility, kinetics, and mechanisms of chemical transformations. For this compound, computational studies can elucidate the energy changes that occur during its synthesis or subsequent reactions. A common method for forming the 2,5-dihydropyrrole ring system involves the cyclization of appropriate precursors.

One plausible synthetic route that can be modeled is the intramolecular cyclization of an amino-alkene precursor. The energetic profile of such a reaction would be mapped by calculating the energies of the reactant, any transition states, intermediates, and the final product. Density Functional Theory (DFT) is a powerful tool for these calculations, providing a balance between accuracy and computational cost.

The reaction pathway can be visualized as an energy diagram where the y-axis represents the potential energy and the x-axis represents the reaction coordinate. Key points on this profile include:

Reactant: The starting acyclic amino-alkene.

Transition State (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides insight into the bond-forming and bond-breaking processes.

Intermediate: A metastable species formed during the reaction, residing in a local energy minimum.

Product: The final this compound.

Below is a hypothetical data table representing the calculated relative energies for a proposed intramolecular cyclization pathway to form this compound. These values are illustrative and would be obtained from quantum mechanical calculations.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | Acyclic amino-alkene precursor | 0.0 |

| Transition State 1 (TS1) | Cyclization transition state | +25.5 |

| Intermediate | Protonated cyclic intermediate | -5.2 |

| Transition State 2 (TS2) | Deprotonation transition state | +10.8 |

| Product | This compound | -15.0 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides invaluable tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds, and theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a high degree of accuracy.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. The accuracy of these predictions is dependent on the level of theory, the basis set used, and the inclusion of solvent effects.

For this compound, theoretical predictions of its ¹H and ¹³C NMR spectra would be instrumental in confirming its synthesis and purity. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the molecular geometry and the nature of the substituent groups.

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These values are hypothetical and represent what might be expected from a DFT calculation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 65.8 |

| H on C2 | 3.85 | - |

| C3 | - | 128.5 |

| H on C3 | 5.70 | - |

| C4 | - | 127.9 |

| H on C4 | 5.75 | - |

| C5 | - | 55.2 |

| H on C5 | 4.10 | - |

| N-H | 1.50 | - |

| Butyl-C1' | - | 38.1 |

| Butyl-H on C1' | 1.65 | - |

| Butyl-C2' | - | 29.3 |

| Butyl-H on C2' | 1.35 | - |

| Butyl-C3' | - | 22.6 |

| Butyl-H on C3' | 1.40 | - |

| Butyl-C4' | - | 14.1 |

| Butyl-H on C4' | 0.90 | - |

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of molecules. A key aspect of MO theory is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in determining the chemical reactivity and electronic properties of a molecule.

For this compound, FMO analysis can predict its behavior in various chemical reactions.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. Therefore, it is associated with the molecule's nucleophilic or electron-donating character. In reactions with electrophiles, the HOMO of this compound will be the primary site of interaction.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. It represents the molecule's electrophilic or electron-accepting character. In reactions with nucleophiles, the LUMO will be the site of attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests higher reactivity.

Computational methods can readily calculate the energies and visualize the shapes of the HOMO and LUMO for this compound. The distribution of the electron density in these orbitals indicates the most probable sites for electrophilic and nucleophilic attack.

A hypothetical data table summarizing the FMO properties for this compound, as would be determined by a DFT calculation, is provided below.

| Parameter | Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.0 eV | Indicates good kinetic stability |

| Ionization Potential | 5.8 eV | Energy required to remove an electron (approximated by -EHOMO) |

| Electron Affinity | -1.2 eV | Energy released when an electron is added (approximated by -ELUMO) |

Visually, the HOMO of this compound is expected to be localized primarily on the nitrogen atom and the C=C double bond, indicating these are the most nucleophilic sites. The LUMO is likely to be distributed over the C=C double bond and the adjacent carbon atoms, suggesting these are the most electrophilic sites.

Applications As a Synthetic Precursor and Advanced Structural Motif

2-Butyl-2,5-dihydro-1H-pyrrole as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential components in asymmetric synthesis, enabling the construction of enantiomerically pure molecules, which is critical in fields such as medicinal chemistry and materials science. The 2,5-dihydro-1H-pyrrole scaffold, particularly when appropriately functionalized, serves as an excellent chiral intermediate.

A significant advancement in this area is the dirhodium tetracarboxylate-catalyzed asymmetric C–H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. nih.gov This reaction, when performed with aryldiazoacetates, leads to a highly enantio- and diastereoselective functionalization at the C2 position, which is adjacent to the nitrogen atom. The catalyst Rh₂(S-PTAD)₄ has proven to be optimal for this transformation, affording the desired C-H functionalization products in high yields and with exceptional levels of stereocontrol. nih.gov The resulting products are versatile synthetic intermediates that can be readily converted into a variety of pharmaceutically relevant chiral pyrrolidine (B122466) derivatives. nih.gov This method stands in contrast to reactions with ethyl diazoacetate, which typically result in cyclopropanation of the double bond. nih.gov

The utility of this approach is demonstrated by its ability to generate products with high diastereomeric ratios and enantiomeric excesses, often with low catalyst loadings. nih.gov

| Catalyst | Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |

| Rh₂(S-PTAD)₄ | N-Boc-2,5-dihydro-1H-pyrrole | up to 87% | >20:1 | 97% |

| Rh₂(S-PTAD)₄ | (S)-enantiomer of trap | 92% | >20:1 | 98% |

| Data sourced from research on asymmetric C-H functionalization of dihydropyrroles. nih.gov |

Another strategy for accessing chiral dihydropyrroles involves the enzymatic kinetic resolution of racemic precursors. A short and efficient synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been developed starting from N-Boc-diallylamine, which undergoes ring-closing metathesis followed by enzymatic resolution to isolate the desired enantiomer. carbogen-amcis.com

Role in the Total Synthesis of Complex Natural Products and Heterocycles